molecular formula C8H9NO3 B1376724 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1267443-54-8

2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B1376724
CAS No.: 1267443-54-8
M. Wt: 167.16 g/mol
InChI Key: VQAPIFVUWQERRL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyclopropyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 5. The methyl and carboxylic acid groups influence solubility, acidity, and reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(8(10)11)12-7(9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAPIFVUWQERRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267443-54-8
Record name 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid
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Preparation Methods

The synthesis of 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropylamine with 4-methyl-2-oxazolecarboxylic acid in the presence of a dehydrating agent can yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include substituted oxazoles and reduced derivatives .

Scientific Research Applications

2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Melting Point (°C) pKa Notable Features
This compound (Target) C₈H₉NO₃ ~167.16* Cyclopropyl (2), Methyl (4) Not reported ~2.5–3.5* Conformational rigidity, moderate acidity
2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid C₈H₆F₃NO₃ 221.13 Cyclopropyl (2), CF₃ (4) Not reported 1.65 High acidity due to electron-withdrawing CF₃ group
4-Methyl-1,3-oxazole-5-carboxylic acid C₅H₅NO₃ 127.09 Methyl (4) 239–240 Not reported Simpler structure, high melting point
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid C₆H₇NO₃ 141.13 Methyl (2,4) Not reported Not reported Increased steric hindrance at position 2
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid C₁₁H₉NO₃ 203.19 Phenyl (2), Methyl (4) 239–242 Not reported Rigid aromatic substituent enhances thermal stability
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₃ 203.19 Phenyl (2), Methyl (5) 182–183 Not reported Positional isomerism lowers melting point
2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic acid C₈H₁₀ClNO₃ 203.62 Chloropropyl (2), Methyl (5) Not reported Not reported Chlorine adds polarity and reactivity

*Values inferred from analogous compounds.

Key Trends and Observations

Substituent Effects on Acidity
  • The trifluoromethyl group in 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid lowers the pKa to 1.65 due to its strong electron-withdrawing nature, enhancing acidity compared to the target compound (estimated pKa ~2.5–3.5) .
  • Methyl groups (electron-donating) at positions 2 or 4 reduce acidity relative to trifluoromethyl analogs but improve lipophilicity, which is advantageous in drug design .
Impact of Substituent Bulkiness on Melting Points
  • 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid exhibits a high melting point (239–242°C) due to the rigid phenyl group promoting tight crystal packing .
  • The cyclopropyl group in the target compound likely reduces melting point compared to phenyl-substituted analogs due to reduced planarity and weaker intermolecular interactions.
Positional Isomerism
  • Comparing 4-methyl-2-phenyl- (239–242°C) and 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (182–183°C), the position of the methyl group significantly alters melting points, highlighting the role of substituent placement in crystallinity .

Biological Activity

2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group that enhances its reactivity. The presence of the cyclopropyl group at the 2-position is believed to influence its biological activity significantly.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Enzyme Modulation : The oxazole ring can interact with enzymes, potentially modulating their activity. This interaction is crucial for the compound's therapeutic effects.
  • Binding Affinity : The cyclopropyl group may enhance binding affinity and specificity towards biological targets, which is essential for its efficacy in therapeutic applications.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, contributing to the compound's overall biological activity.

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored extensively. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several oxazole derivatives on human cancer cell lines:

Compound NameIC50 (µM) against MCF-7IC50 (µM) against U937
Compound C0.652.41
Compound D15.0-

The results indicated that certain oxazole derivatives exhibit significant cytotoxicity at low concentrations, suggesting that similar activities could be expected from this compound .

Future Research Directions

Given the promising biological activities associated with compounds similar to this compound, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate specific molecular targets and pathways involved in its biological activity.
  • Structural Modifications : To enhance potency and selectivity for desired therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid
Reactant of Route 2
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2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid

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